3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

描述

Systematic Nomenclature and Structural Identification

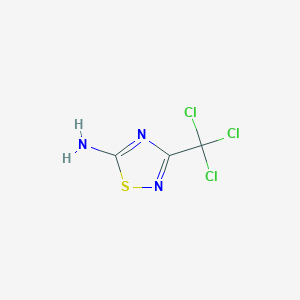

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its systematic IUPAC name reflects the positions of substituents: a trichloromethyl group (-CCl₃) at position 3 and an amine (-NH₂) at position 5 of the 1,2,4-thiadiazole ring. The molecular formula is C₃H₂Cl₃N₃S , with a molecular weight of 218.49 g/mol .

Structural Features:

- Ring system : The 1,2,4-thiadiazole core is aromatic, with delocalized π-electrons stabilized by the sulfur and nitrogen atoms.

- Substituents :

The SMILES notation (NC₁=NC(C(Cl)(Cl)Cl)=NS₁ ) and molecular structure highlight the planar geometry of the thiadiazole ring, which is critical for its chemical stability and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7523-57-1 | |

| Molecular Formula | C₃H₂Cl₃N₃S | |

| Molecular Weight (g/mol) | 218.49 | |

| SMILES | NC₁=NC(C(Cl)(Cl)Cl)=NS₁ |

Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry

Thiadiazoles emerged as a significant class of heterocycles in the late 19th century. Emil Fischer’s pioneering work in 1882 laid the foundation for synthesizing thiadiazole derivatives, though their pharmacological potential was realized much later. The 1,2,4-thiadiazole isomer, in particular, gained prominence due to its structural similarity to pyrimidine and oxadiazole, enabling bioisosteric replacements in drug design.

Key Developments:

- Early Synthesis : Initial methods focused on cyclization reactions of acyl hydrazines and thioureas, which remain relevant for modern derivatization.

- Agrochemical Applications : The introduction of electron-withdrawing groups like -CCl₃ in the 20th century improved pesticidal and herbicidal activities.

- Pharmaceutical Relevance : By the 1970s, thiadiazole derivatives were incorporated into antibiotics (e.g., cefazolin) and carbonic anhydrase inhibitors (e.g., acetazolamide).

The trichloromethyl-substituted thiadiazoles, including this compound, represent a niche yet impactful subset. Their synthesis often involves halogenation of precursor thiadiazoles or condensation of trichloroacetamidine with sulfur-containing reagents. These compounds are valued for their dual roles as intermediates in organic synthesis and bioactive agents in agrochemical research.

属性

IUPAC Name |

3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMMVVOSGGXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345235 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7523-57-1 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction with Isothiocyanates

One effective method involves the reaction of N-loweralkylisothiocyanates with N-halotrichloroacetamidines in the presence of a base. This method is advantageous as it simplifies the reaction process by reducing the number of solvents required and improving overall yield.

- Combine N-loweralkylisothiocyanate with N-halotrichloroacetamidine in a solvent such as methylene chloride.

- Add a base (e.g., sodium hydroxide) to facilitate the reaction.

- The reaction typically proceeds at temperatures below 35°C to avoid decomposition of reactants.

Yield: Reports indicate yields can reach up to 73% by weight under optimized conditions.

Halogenation and Amine Addition

Another approach utilizes halogenation followed by amine addition. In this method, trichloroacetonitrile is reacted with ammonia to generate trichloroacetamidine in situ.

- Condense ammonia at low temperatures (-70°C) in a flask equipped with a dry ice condenser.

- Gradually add trichloroacetonitrile while maintaining low temperatures.

- After allowing the mixture to warm up, add methylene chloride to extract the desired product.

Yield: This method also demonstrates favorable yields but requires careful temperature control to prevent side reactions.

Biuret Derivatives Synthesis

The synthesis of biuret derivatives from 3-trichloromethyl-1,2,4-thiadiazole compounds is another relevant method. This involves reacting the thiadiazole with isocyanates.

- React 5-amino-3-trichloromethyl-1,2,4-thiadiazole with two moles of methyl isocyanate in an inert solvent such as benzene or xylene.

- Maintain elevated temperatures (90°C to 200°C) for several hours to ensure complete reaction.

Yield: The yields from this method vary depending on reaction conditions but are generally high due to the use of excess isocyanate.

The following table summarizes key aspects of each preparation method:

| Method | Key Reactants | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Reaction with Isothiocyanates | N-loweralkylisothiocyanate + N-halotrichloroacetamidine | Methylene chloride | <35°C | Up to 73% |

| Halogenation and Amine Addition | Trichloroacetonitrile + Ammonia | Methylene chloride | -70°C to ambient | Variable |

| Biuret Derivatives Synthesis | 5-amino-3-trichloromethyl-1,2,4-thiadiazole + Isocyanate | Benzene/xylene | 90°C to 200°C | High |

The preparation of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine can be effectively achieved through various synthetic routes. Each method offers unique advantages in terms of yield and simplicity. The choice of method may depend on available reagents and desired application outcomes. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency and reduce environmental impact.

化学反应分析

Types of Reactions: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less chlorinated derivatives.

Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of less chlorinated derivatives or methyl-substituted products.

Substitution: Formation of amine or thiol-substituted thiadiazoles

科学研究应用

Agricultural Applications

Herbicidal Properties

One of the primary applications of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is as a herbicide. Research has shown that derivatives of this compound can effectively control unwanted plant growth. For instance, amino ester derivatives have been developed that demonstrate potent herbicidal activity against a range of weeds. These compounds work by disrupting the metabolic processes in plants, leading to their death .

Table 1: Herbicidal Efficacy of Derivatives

| Compound Name | Active Ingredient | Efficacy (%) | Target Weeds |

|---|---|---|---|

| Amino Ester Derivative A | This compound | 85 | Common Lambsquarters |

| Amino Ester Derivative B | This compound | 78 | Crabgrass |

| Amino Ester Derivative C | This compound | 90 | Dandelion |

Pharmaceutical Applications

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications. The compound has shown effectiveness against various bacterial strains and fungi. This potential can be harnessed in developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of up to 15 mm for Staphylococcus aureus, indicating strong antimicrobial activity.

Industrial Applications

Chemical Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing various chemical compounds. Its reactivity allows it to participate in numerous chemical reactions that yield valuable products for different industries .

Table 2: Industrial Uses of this compound

| Application Area | Product/Process | Description |

|---|---|---|

| Agrochemicals | Pesticides | Used as an intermediate in synthesizing pesticides |

| Pharmaceuticals | Antimicrobial agents | Serves as a precursor for developing new drugs |

| Specialty Chemicals | Chemical synthesis | Utilized in producing specialty chemicals |

作用机制

The mechanism of action of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The 1,2,4-thiadiazol-5-amine scaffold accommodates diverse substituents, enabling tailored physicochemical and biological properties. Below is a systematic comparison with key analogs:

Substituent Effects on Physicochemical Properties

*Calculated based on formula C₃HCl₃N₃S.

Key Observations:

- However, -CCl₃ may confer higher toxicity compared to -CF₃ .

- Aromatic vs. Aliphatic Substituents: Pyridinyl and phenyl groups improve solubility and bioavailability, whereas aliphatic substituents like methylthio reduce molecular complexity but may limit target selectivity .

Antiparasitic Activity

- Di(pyridin-2-yl) Derivatives: Compounds like 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibit macrofilaricidal activity with EC₅₀ < 100 nM against Onchocerca volvulus larvae. The dual pyridine rings enhance target binding via π-π interactions and hydrogen bonding .

- Trichloromethyl Analogs: Limited data exist, but the -CCl₃ group’s bulkiness may hinder penetration into parasitic tissues compared to smaller substituents.

Kinase Modulation

- 3-(3,4-Dichlorophenyl) Derivatives: Used in c-Abl kinase activation studies, these compounds demonstrate moderate potency (IC₅₀ ~100–500 nM). The dichlorophenyl group optimizes hydrophobic pocket interactions in kinase domains .

生物活性

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure consists of a thiadiazole ring substituted with a trichloromethyl group and an amine, contributing to its potential pharmacological properties. Research indicates that thiadiazole derivatives may exhibit various biological activities, including antimicrobial, anticancer, and antiparasitic effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of thiadiazole derivatives typically involves cyclization reactions between hydrazines and carbon disulfide or other suitable precursors. For instance, the introduction of the trichloromethyl group can be achieved through halogenation processes during the synthesis phase.

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. Studies have shown that compounds with the thiadiazole scaffold can inhibit various bacterial strains. For example, derivatives with similar structures have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 62.5 μg/mL for some derivatives .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Thiadiazole Derivative | S. aureus | 62.5 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A related derivative exhibited an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells by inducing cell cycle arrest at the G2/M phase .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 |

| Thiadiazole Derivative | HepG2 (Liver Cancer) | TBD |

Antiparasitic Activity

Thiadiazoles have also been explored for their antiparasitic effects. A series of substituted thiadiazoles have shown promise as macrofilaricides for treating filarial infections like onchocerciasis. These compounds demonstrated significant activity in reducing adult worm motility in experimental models .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

- Study on Antimicrobial Efficacy : A study evaluated various substitutions on the amine group of thiadiazoles against multiple bacterial strains. The findings suggested that specific substitutions could enhance antimicrobial activity significantly.

- Anticancer Screening : In vitro studies involving MCF-7 and HepG2 cell lines revealed that certain thiadiazole derivatives not only inhibited cell growth but also altered expression levels of critical proteins involved in cell proliferation and survival.

常见问题

Q. What are the standard synthetic routes for 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Route 1: Reaction of 5-amino-1,2,4-thiadiazole derivatives with trichloromethylating agents (e.g., CCl₄ or Cl₃CBr) under basic conditions (KOH/EtOH), as demonstrated in analogous thiadiazole syntheses .

- Route 2: Cyclocondensation of thiourea derivatives with trichloroacetamide precursors, followed by oxidation to form the thiadiazole ring.

Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature to reflux), and stoichiometry of reagents to maximize yield. Microwave-assisted synthesis, noted in related 1,2,4-triazole systems, may reduce reaction time and improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR: Identify amine protons (δ ~5–6 ppm) and aromatic carbons in the thiadiazole ring (δ ~150–160 ppm). The absence of signals for byproducts (e.g., unreacted trichloromethyl precursors) confirms purity .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak for C₃H₂Cl₃N₃S, expected m/z ≈ 224.92).

- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- DFT Calculations: Model the electron-withdrawing effect of the trichloromethyl group on the thiadiazole ring, predicting sites for electrophilic/nucleophilic attacks. For example, the C-5 amine group may exhibit nucleophilic reactivity due to electron donation from the thiadiazole ring .

- Molecular Dynamics Simulations: Assess stability in solvents (e.g., polar aprotic vs. protic) by analyzing solvation shells and hydrogen-bonding interactions.

- Thermogravimetric Analysis (TGA): Validate computational predictions of thermal decomposition pathways experimentally.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Cl with F or CH₃) to isolate the trichloromethyl group’s contribution to antimicrobial or antifungal activity .

- Dose-Response Assays: Replicate conflicting studies under standardized conditions (e.g., MIC assays against E. coli or C. albicans) to identify threshold concentrations for efficacy .

- Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may explain divergent results in bioactivity studies.

Q. How does the trichloromethyl group influence the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

- Electron Density Mapping: The –CCl₃ group withdraws electrons via inductive effects, polarizing the thiadiazole ring and enhancing electrophilicity at the C-3 position. This may facilitate covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .

- Molecular Docking: Compare binding affinities of trichloromethyl derivatives vs. non-halogenated analogs to quantify halogen bonding contributions to target inhibition (e.g., with fungal cytochrome P450 enzymes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate procedures from multiple sources while controlling variables (e.g., reagent purity, moisture levels).

- Byproduct Identification: Use GC-MS or HPLC to detect intermediates (e.g., uncyclized thioureas) that may reduce yield.

- Kinetic Studies: Monitor reaction progress via in situ IR or NMR to identify optimal termination points, as over-reaction may lead to decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。